molecular formula C5H7N B095465 2-Methyl-3-butenenitrile CAS No. 16529-56-9

2-Methyl-3-butenenitrile

Cat. No. B095465
CAS RN: 16529-56-9
M. Wt: 81.12 g/mol
InChI Key: WBAXCOMEMKANRN-UHFFFAOYSA-N
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Description

2-Methyl-3-butenenitrile (2M3BN) is a cyano-olefin compound that has been the subject of various studies due to its interesting chemical properties and its potential as a substrate in isomerization reactions. The compound has been explored in the context of nickel-catalyzed isomerization processes, where it can be converted into different isomers such as 3-pentenenitrile (3PN) and 2-methyl-2-butenenitrile (2M2BN) .

Synthesis Analysis

The synthesis of 2M3BN and its isomers has been achieved through nickel-catalyzed reactions. Nickel complexes, particularly those with diphosphine ligands, have been shown to facilitate the isomerization of 2M3BN to its various isomers. For instance, the use of [Ni(COD)2] in conjunction with TRIPHOS ligand has been reported to yield Z- and E-2M2BN, along with small amounts of 3PN . Additionally, the cyclodimerization of a related compound, 3-methyl-2-butenenitrile, has been achieved using lithium diisopropylamide .

Molecular Structure Analysis

The molecular structure of 2M3BN and its isomers has been studied using various spectroscopic techniques, including infrared (IR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR). These studies have provided insights into the vibrational modes and the molecular geometry of the compounds . Furthermore, computational methods such as density functional theory (DFT) have been employed to predict and analyze the molecular structure and the kinetics of the isomerization reactions .

Chemical Reactions Analysis

The chemical reactivity of 2M3BN has been extensively studied in the context of nickel-catalyzed isomerization reactions. The compound undergoes C-CN bond cleavage and isomerization to form various products, including 2M2BN and 3PN. The presence of Lewis acids in the reaction has been shown to affect the reaction rate and the stability of intermediates . Additionally, the reactivity of 2M3BN with Ni(0)-N-heterocyclic carbene complexes has been investigated, revealing that C-H bond activation is a key step in the isomerization process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2M3BN and its isomers have been characterized through spectroscopic and thermodynamic studies. The IR and Raman spectra have provided detailed information on the vibrational frequencies and the normal modes of the molecules. These data have been used to calculate the ideal gas thermodynamic functions and to estimate torsional barrier heights and frequencies for the methyl groups . Additionally, kinetic studies using in situ FTIR-ATR spectroscopy have been conducted to understand the reaction dynamics and to obtain kinetic profiles for the isomerization process .

Scientific Research Applications

Application 1: Ni-Catalyzed Isomerization

  • Methods of Application or Experimental Procedures: The isomerization process involves the use of 10.0 μmol Ni(cod)2, 10.5 μmol P-ligand, 100 μL DEG (diethyleneglycol), 5.00 mmol 2M3BN, and 4 mL toluene. The catalyst is preformed for 10 minutes before the reaction .
  • Results or Outcomes: The isomerization process has been found to be highly efficient, with conversions reaching up to 97% .

Application 2: Chemical Dye Intermediate

  • Summary of the Application: 2-Methyl-3-butenenitrile is used as an intermediate in the production of chemical dyes .
  • Results or Outcomes: The outcome is the production of various types of dyes used in industries such as textiles, plastics, and printing .

Application 3: Monomer

  • Summary of the Application: 2-Methyl-3-butenenitrile can be used as a monomer, a molecule that can bind chemically to other molecules to form a polymer .
  • Results or Outcomes: The outcome is the production of various types of polymers used in industries such as plastics, coatings, and adhesives .

Application 4: Rubber Accelerator

  • Summary of the Application: 2-Methyl-3-butenenitrile is used as a rubber accelerator .
  • Results or Outcomes: The outcome is the production of various types of rubber products with improved properties such as elasticity and strength .

Application 5: Lubricant

  • Summary of the Application: 2-Methyl-3-butenenitrile is used as a lubricant .
  • Results or Outcomes: The outcome is the production of lubricants used in various industries to reduce friction between surfaces .

Application 6: Synthesis of 2-Methyl-3-butenoic Acid

  • Summary of the Application: 2-Methyl-3-butenenitrile is used in the synthesis of 2-Methyl-3-butenoic acid .
  • Results or Outcomes: The outcome is the production of 2-Methyl-3-butenoic acid, which can be used in various chemical reactions .

Safety And Hazards

2-Methyl-3-butenenitrile is toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It can irritate or burn skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

2-methylbut-3-enenitrile
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InChI

InChI=1S/C5H7N/c1-3-5(2)4-6/h3,5H,1H2,2H3
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InChI Key

WBAXCOMEMKANRN-UHFFFAOYSA-N
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Canonical SMILES

CC(C=C)C#N
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Molecular Formula

C5H7N
Record name 2-METHYL-3-BUTENENITRILE
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DSSTOX Substance ID

DTXSID5025578
Record name 2-Methyl-3-butenenitrile
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Molecular Weight

81.12 g/mol
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Physical Description

2-methyl-3-butenenitrile is a clear yellow liquid. (NTP, 1992), Liquid
Record name 2-METHYL-3-BUTENENITRILE
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Record name 3-Butenenitrile, 2-methyl-
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Flash Point

less than 71 °F (NTP, 1992)
Record name 2-METHYL-3-BUTENENITRILE
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992)
Record name 2-METHYL-3-BUTENENITRILE
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Density

0.813 at 69.1 °F (NTP, 1992) - Less dense than water; will float
Record name 2-METHYL-3-BUTENENITRILE
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Vapor Pressure

29.5 mmHg at 72 °F ; 59.7 mmHg at 103.1 °F; 180.2 mmHg at 155.3 °F (NTP, 1992)
Record name 2-METHYL-3-BUTENENITRILE
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Product Name

2-Methyl-3-butenenitrile

CAS RN

16529-56-9
Record name 2-METHYL-3-BUTENENITRILE
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Synthesis routes and methods I

Procedure details

In an experiment conducted similarly to that in Example 4 except that the reactants were 0.8 g. of anhydrous cuprous bromide, 1 ml. of thiophen, 6.5 g. of butadiene and 5 ml. of hydrogen cyanide, and heating was continued for 17 hours at 100°C the conversion of butadiene to mononitriles was 48%, and 3-pentenenitrile was obtained in a yield of 82.2% and 2-methyl-3-butene-nitrile in a yield of 17.8% calculated on the butadiene converted.
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Name
cuprous bromide
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mononitriles
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Synthesis routes and methods II

Procedure details

A nickel complex from a reaction mixture of a reactor of Examples 3, 4, 6, 9, 10, 12, 13, 14, 15, or 16 contacts 1,3-butadiene and hydrogen cyanide in a reaction zone. A catalyst forms to produce 3-pentenenitrile, 2-methyl-3-butenenitrile, or a combination thereof.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-butenenitrile
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2-Methyl-3-butenenitrile
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2-Methyl-3-butenenitrile
Reactant of Route 4
2-Methyl-3-butenenitrile
Reactant of Route 5
2-Methyl-3-butenenitrile
Reactant of Route 6
2-Methyl-3-butenenitrile

Citations

For This Compound
284
Citations
DAC Compton - Journal of Molecular Structure: THEOCHEM, 1982 - Elsevier
… and for the three predicted conformers of 2-methyl-3-butenenitrile, … The predicted structures for the 2-methyl-3-butenenitrile conformers cannot be considered so accurate due to the …
Number of citations: 4 www.sciencedirect.com
ME Tauchert, DCM Warth, SM Braun, I Gruber… - …, 2011 - ACS Publications
… The nickel-catalyzed isomerization of 2-methyl-3-butenenitrile is one of the key steps of the so-called DuPont process, one of the large-scale applications of homogeneous transition …
Number of citations: 38 pubs.acs.org
A Acosta-Ramírez, A Flores-Gaspar… - …, 2007 - ACS Publications
… (1,2-bis(dicyclohexylphosphino)ethane) or dtbpe (1,2-bis(di-tert-butylphosphino)ethane), reacts with the cyano-olefins involved in the isomerization process of 2-methyl-3-butenenitrile (…
Number of citations: 57 pubs.acs.org
C Vallée, C Valério, Y Chauvin, GP Niccolai… - Journal of Molecular …, 2004 - Elsevier
… So, in the preparation of AdN we chose the isomerization of 2-methyl-3-butenenitrile (2M3BN) into 3-pentenenitrile (3PN) as a model reaction in order to determine the stability of major …
Number of citations: 24 www.sciencedirect.com
BD Swartz, NM Reinartz, WW Brennessel… - Journal of the …, 2008 - ACS Publications
… The reaction of [(dippe)NiH] 2 with 2-methyl-3-butenenitrile (2M3BN) in solvents spanning a wide range of polarities shows significant differences in the ratio of C−H and C−CN …
Number of citations: 72 pubs.acs.org
ME Tauchert, TR Kaiser, APV Göthlich… - …, 2010 - Wiley Online Library
… Ni 0 bis-chelates, appropriately designed ligands could effectively suppress their formation, allowing exceptionally high activities in the technically relevant 2-methyl-3-butenenitrile …
A Acosta-Ramírez, M Flores-Álamo, WD Jones… - …, 2008 - ACS Publications
The use of catalytic amounts of [Ni(COD) 2 ] and TRIPHOS (bis(2-diphenylphosphinoethyl)phenylphosphine) allows the isomerization of 2-methyl-3-butenenitrile (2M3BN) at 100 C, to …
Number of citations: 31 pubs.acs.org
A Acosta-Ramírez, M Muñoz-Hernández… - …, 2007 - ACS Publications
… The use of catalytic amounts of [Ni(COD) 2 ] and a series of bis-diphosphinoferrocene ligands allows the catalytic isomerization of 2-methyl-3-butenenitrile to the linear 3-pentenenitrile …
Number of citations: 59 pubs.acs.org
A Acosta-Ramírez, M Muñoz-Hernández… - Journal of …, 2006 - Elsevier
… The first addition of HCN leads both to the desirable linear isomer 3-pentenenitrile (3PN) and to the undesirable branched isomer 2-methyl-3-butenenitrile (2M3BN) in a variable ratio, …
Number of citations: 54 www.sciencedirect.com
Y Cao, X Dai, H Song, S Yao, X Lan - Journal of Chemical & …, 2016 - ACS Publications
… In this work, the vapor pressures of ZE-2-methyl-2-butenenitrile and 2-methyl-3-butenenitrile as functions of temperature were measured and correlated with the Antoine equation. …
Number of citations: 5 pubs.acs.org

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